molecular formula C22H27N3O6 B3943825 1-(4-ethylbenzyl)-4-(3-nitrobenzyl)piperazine oxalate

1-(4-ethylbenzyl)-4-(3-nitrobenzyl)piperazine oxalate

Cat. No. B3943825
M. Wt: 429.5 g/mol
InChI Key: ZQXMJMPYBXXPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-(3-nitrobenzyl)piperazine oxalate is a chemical compound used in scientific research. It is commonly referred to as NEB or NEB-1. This compound is a selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for breaking down cyclic guanosine monophosphate (cGMP) in the body. NEB-1 has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

NEB-1 selectively inhibits the enzyme 1-(4-ethylbenzyl)-4-(3-nitrobenzyl)piperazine oxalate, which is responsible for breaking down cGMP in the body. By inhibiting this compound, NEB-1 increases the levels of cGMP, which leads to relaxation of smooth muscle cells and increased blood flow. This mechanism of action is similar to that of the drug sildenafil (Viagra), which is also a this compound inhibitor.
Biochemical and Physiological Effects
NEB-1 has been shown to have several biochemical and physiological effects in various disease models. In cancer research, NEB-1 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway and downregulating the anti-apoptotic protein Bcl-2. In cardiovascular disease research, NEB-1 has been shown to improve endothelial function by increasing the levels of nitric oxide (NO) and reducing oxidative stress. In neurological disorder research, NEB-1 has been shown to reduce oxidative stress and improve cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF).

Advantages and Limitations for Lab Experiments

NEB-1 has several advantages for lab experiments. It is a selective inhibitor of 1-(4-ethylbenzyl)-4-(3-nitrobenzyl)piperazine oxalate, which makes it a useful tool for studying the role of cGMP in various disease models. It has also been shown to have low toxicity and good bioavailability in animal models. However, NEB-1 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on NEB-1. In cancer research, NEB-1 could be studied in combination with other anticancer agents to enhance its therapeutic efficacy. In cardiovascular disease research, NEB-1 could be studied in clinical trials to determine its potential as a novel therapy for cardiovascular diseases. In neurological disorder research, NEB-1 could be studied in animal models of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease, to determine its potential therapeutic applications. Additionally, the safety and efficacy of NEB-1 in humans need to be further investigated in clinical trials.

Scientific Research Applications

NEB-1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, NEB-1 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in vitro and in vivo. In cardiovascular disease research, NEB-1 has been shown to improve vascular function and reduce inflammation in animal models. In neurological disorder research, NEB-1 has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2.C2H2O4/c1-2-17-6-8-18(9-7-17)15-21-10-12-22(13-11-21)16-19-4-3-5-20(14-19)23(24)25;3-1(4)2(5)6/h3-9,14H,2,10-13,15-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXMJMPYBXXPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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